3,3'-Dichloro-4-fluorobenzhydrol
Description
3,3'-Dichloro-4-fluorobenzhydrol (CAS 2096341-87-4) is a halogenated benzhydrol derivative characterized by chloro (-Cl) substituents at the 3 and 3' positions and a fluorine (-F) at the 4 position on the biphenyl backbone. Benzhydrols are critical intermediates in synthesizing pharmaceuticals, agrochemicals, and materials science compounds due to their versatile reactivity and stereoelectronic properties. This compound has been discontinued commercially, as noted in halogenated benzene inventories .
Properties
Molecular Formula |
C13H9Cl2FO |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3-chlorophenyl)methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-3-1-2-8(6-10)13(17)9-4-5-12(16)11(15)7-9/h1-7,13,17H |
InChI Key |
XPXXIKSRPZNIRU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=C(C=C2)F)Cl)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=C(C=C2)F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Dichloro-4-fluorobenzhydrol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with 3-chlorophenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3'-Dichloro-4-fluorobenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Substitution: The chlorine and fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol or hydrocarbon.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,3'-Dichloro-4-fluorobenzhydrol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3'-Dichloro-4-fluorobenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Molecular Structure and Substituent Positioning
The distinct pharmacological and physicochemical properties of benzhydrol derivatives depend on halogen type, position, and molecular symmetry. Key analogs include:
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3,3'-Dichloro-4-fluorobenzhydrol | 2096341-87-4 | 3-Cl, 3'-Cl, 4-F | C₁₃H₉Cl₂FO | 277.12 |
| 3,4-Dichloro-3'-fluorobenzhydrol | Not Provided | 3-Cl, 4-Cl, 3'-F | C₁₃H₉Cl₂FO | 277.12 |
| 4-Chloro-3,3'-difluorobenzhydrol | 844683-73-4 | 4-Cl, 3-F, 3'-F | C₁₃H₉ClF₂O | 260.66 |
| 3-Chloro-4-fluoro-3'-methylbenzhydrol | Not Provided | 3-Cl, 4-F, 3'-CH₃ | C₁₄H₁₁ClFO | 255.69 |
Key Observations :
- Halogen positioning significantly impacts electronic properties. For example, the 3,3'-dichloro substitution in the target compound may enhance steric hindrance compared to mono-chloro analogs .
Physicochemical Properties
Limited data exist for this compound, but trends can be inferred from related compounds:
Notes:
- Higher halogen content (e.g., dichloro vs. chloro-fluoro) correlates with increased lipophilicity (LogP), affecting bioavailability and membrane permeability .
- Methyl groups (e.g., in 3-Chloro-4-fluoro-3'-methylbenzhydrol) reduce crystallinity, enhancing solubility compared to purely halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
